
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is a compound that belongs to the class of organotin compounds It features a thiazole ring substituted with a 1,3-dioxolane group and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the tributylstannyl group or modification of the thiazole ring.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds may involve this compound as a model or starting material.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide
- Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate
- (1,3-Dioxolan-2-yl)methanol
Uniqueness
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is unique due to the presence of both a 1,3-dioxolane group and a tributylstannyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form organometallic intermediates. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H33NO2SSn |
|---|---|
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
tributyl-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3; |
Clé InChI |
HTPQVZLYEWNKBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


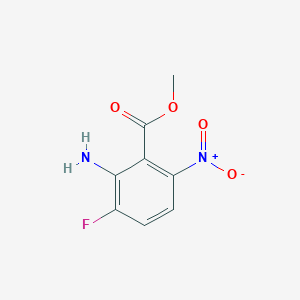
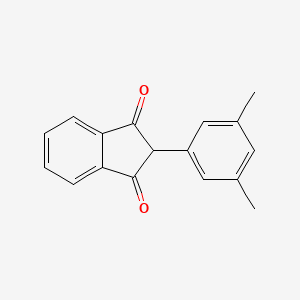
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
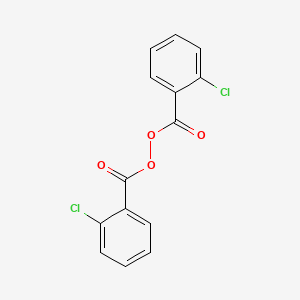
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
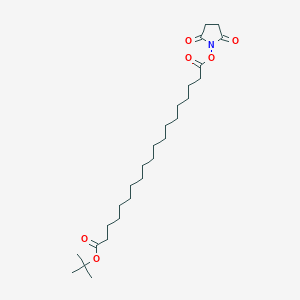

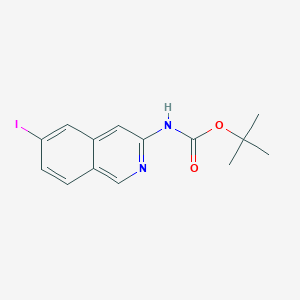
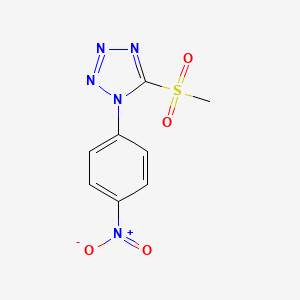
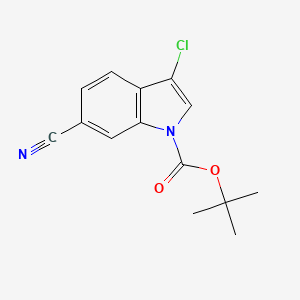
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
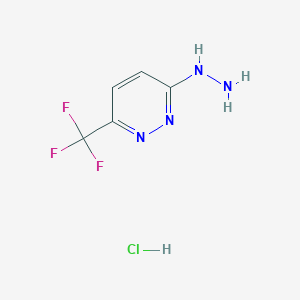
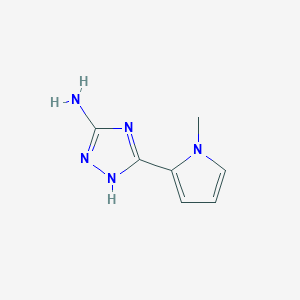
![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
